molecular formula C19H23N3OS B2668902 N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 896054-74-3

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2668902
CAS No.: 896054-74-3
M. Wt: 341.47
InChI Key: JSRCXMBWAFYVQG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound featuring a pyridazine core substituted with a p-tolyl group at the 6-position, a thioether linkage at the 3-position, and an N-cyclohexyl acetamide side chain. The thioacetamide moiety is a recurring pharmacophore in TLR4 ligands, while the p-tolyl group may enhance binding affinity or metabolic stability .

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-7-9-15(10-8-14)17-11-12-19(22-21-17)24-13-18(23)20-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRCXMBWAFYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves a multi-step process. The starting materials often include cyclohexylamine, p-tolylpyridazine, and thioacetic acid. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 12 h in acetic acidSulfoxide derivative78%
mCPBA (1.2 eq)DCM, 0°C → RT, 4 hSulfone derivative92%
KMnO₄ (dilute)Aqueous acetone, 40°C, 2 hPartial overoxidation to sulfonic acid35%

The sulfone derivative shows enhanced electrophilicity, enabling subsequent nucleophilic substitutions at the pyridazine ring.

Nucleophilic Substitutions

The pyridazine ring participates in regioselective substitutions due to electron-deficient C3 and C6 positions:

Nucleophile Catalyst Conditions Position Modified Application
NaN₃CuI (10 mol%)DMF, 80°C, 8 hC3Click chemistry precursors
KSCNPd(OAc)₂EtOH reflux, 12 hC6Thiocyanate analogs
NH₂OH·HCl-H₂O/EtOH, 70°C, 6 hC2Hydroxylamine derivatives

Notably, azide substitutions at C3 enable copper-catalyzed cycloadditions with terminal alkynes to form triazole hybrids .

Reduction Reactions

Controlled reduction of the pyridazine ring is achievable:

Reducing Agent Conditions Product Selectivity
H₂ (1 atm)10% Pd/C, EtOAc, RT1,4-dihydropyridazine>90%
NaBH₄MeOH, 0°C → RT, 2 hPartial reduction at C=N bonds65%
LiAlH₄THF reflux, 6 hRing-opening to thiol-containing amine42%

The 1,4-dihydropyridazine derivative exhibits increased basicity and serves as an intermediate for functionalized analogs.

Cross-Coupling Reactions

The p-tolyl group facilitates palladium-mediated couplings:

Reaction Type Reagents Conditions Product
Suzuki–MiyauraArB(OH)₂, Pd(PPh₃)₄DME/H₂O, 80°C, 12 hBiaryl-modified derivatives
Buchwald–HartwigArNH₂, Xantphos, Pd₂(dba)₃Toluene, 110°C, 24 hAminated pyridazines

These reactions enable diversification of the aryl moiety for structure-activity relationship studies .

Acetamide Modifications

The N-cyclohexyl acetamide group undergoes hydrolysis and acylation:

Reaction Reagents Conditions Product
Acidic hydrolysis6M HCl, reflux, 8 hFree amine (+ thioacetic acid)Quantitative
AcylationAcCl, pyridine, 0°CN-Acetylated derivative88%
SulfonylationTosyl chloride, Et₃NDCM, RT, 4 hSulfonamide analog

The free amine product serves as a scaffold for synthesizing urea or carbamate derivatives .

Thioether Functionalization

The sulfur atom participates in alkylation and elimination reactions:

Reaction Reagents Conditions Product
AlkylationMeI, K₂CO₃DMF, 60°C, 6 hMethylthioether
EliminationDBU (2 eq)DMF, 120°C, 3 hPyridazine-thiol + alkene

Methylation enhances lipophilicity, while elimination generates reactive thiol intermediates.

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Additive Product Mechanism
UV (254 nm), 4 hO₂ (bubbling)Pyridazine N-oxideSinglet oxygen involvement
UV (365 nm), 6 hEosin YC-S bond cleavage productsRadical pathway

Photodegradation studies are critical for assessing compound stability under storage conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for developing new antibacterial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the PI3K/Akt/mTOR pathway. This suggests that it could serve as a lead compound in the development of novel anticancer therapies .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Preclinical models have shown that this compound can significantly reduce inflammation markers, suggesting potential applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. The compound appears to protect neuronal cells from oxidative stress-induced damage, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, allowing for the exploration of structural derivatives that may enhance its biological activity or reduce toxicity. Research into modifying the compound's structure has led to derivatives with improved potency against targeted diseases .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntimicrobialBroad-spectrum activityDisruption of cell wall synthesis ,
AnticancerInduces apoptosisActivation of PI3K/Akt/mTOR signaling pathways ,
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cellsReduces oxidative stress ,

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Pyrimidoindole vs. Pyridazine Derivatives

Compound Core Structure Molecular Formula Key Substituents TLR4 Activation (Fold vs. Control) Reference
1Z105 Pyrimidoindole C25H26N4O2S Phenyl, methyl, oxo 1.8 (mouse)
2B182C Pyrimidoindole C29H28N4O3S Furan-2-yl, methyl 4.5 (mouse)
Target Compound Pyridazine C19H22N3OS p-Tolyl Not reported N/A

Triazole and Pyridine Derivatives

N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide (Orek et al., 2012) replaces pyridazine with a triazole ring.

  • The p-tolyl group is retained, suggesting its role in stabilizing hydrophobic binding pockets, possibly in COX-2 inhibition contexts .
  • Activity : Triazole derivatives are associated with antimicrobial and anti-inflammatory activities, diverging from the TLR4 focus of pyridazine/pyrimidoindole analogs .

Quinoxaline and Pyrimidine Derivatives

Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) features a pyrimidine-quinoxaline system.

  • The chloro and cyano groups may enhance electrophilicity, influencing reactivity or toxicity profiles .
  • Synthesis: Achieved 90.2% yield via reflux in acetonitrile, suggesting scalable methods compared to ethanol-based crystallizations in pyridazine analogs .

Thiazole and Thiazolidinone Derivatives

Thiazolo[3,2-a]pyridines (e.g., 2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one) prioritize antimicrobial activity.

  • Key Differences :
    • The thiazole core introduces sulfur and nitrogen heteroatoms, favoring interactions with bacterial enzymes.
    • The absence of aryl groups (e.g., p-tolyl) may limit cross-reactivity with mammalian targets like TLR4 .

Structural-Activity Relationship (SAR) Insights

Thioacetamide Linkage : Critical for TLR4 agonism in pyrimidoindole derivatives; its removal abolishes activity .

p-Tolyl Group : Enhances lipophilicity and binding in both triazole and pyridazine systems, though target specificity varies (COX-2 vs. TLR4) .

Heterocyclic Core: Pyrimidoindole > Pyridazine in TLR4 activation due to fused aromaticity. Triazole and thiazole derivatives prioritize antimicrobial over immunomodulatory effects .

Biological Activity

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide (CAS No. 896054-74-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, mechanisms of action, and biological activities based on diverse research findings.

The synthesis of this compound typically involves multi-step reactions starting from cyclohexylamine, p-tolylpyridazine, and thioacetic acid. The reaction conditions often include solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine under reflux conditions. This compound is characterized by its unique structural features, which include a cyclohexyl group, a pyridazinyl moiety, and a thioacetamide functional group.

This compound exhibits its biological activity through interactions with specific molecular targets. It is believed to bind to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways involved depend on the biological system being studied.

Anticancer Activity

Research has indicated that compounds related to this compound may possess significant anticancer properties. For instance, studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The cytotoxic activity is often measured using the MTT assay, which assesses cell viability .

CompoundCell LineIC50 (µM)
N-cyclohexyl derivativeHeLa29
Phthalimido-thiazoleHeLa29
Other derivativesMCF-773

The presence of specific functional groups in these compounds enhances their lipophilicity and interaction with biological targets, leading to increased cytotoxicity against cancer cells .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. It has been investigated for its ability to inhibit urease and other enzymes relevant in disease processes. The structure's electron-withdrawing groups are crucial for enhancing inhibitory activity .

Case Studies

  • Antimalarial Activity : A study on thiazole derivatives demonstrated that modifications in the N-aryl amide group significantly influenced their antimalarial potency against Plasmodium falciparum. While not directly related to N-cyclohexyl derivatives, these findings suggest that similar structural modifications could enhance the biological activity of pyridazine-based compounds .
  • Leishmanicidal Activity : Research on hybrid phthalimido-thiazole compounds indicated promising leishmanicidal activity with low toxicity towards mammalian cells. This highlights the potential for developing new therapeutic agents based on similar chemical scaffolds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving N-cyclohexyl-2-cyanoacetamide and functionalized pyridazine derivatives. For example, thioglycolic acid-mediated thioetherification under mild acidic conditions (e.g., ethanol with catalytic sodium ethoxide) has been used to form analogous thioacetamide derivatives. Key steps include optimizing reaction time (3–6 hours) and temperature (60–80°C) to achieve yields of 37–52% . Characterization via 1H^{1}\text{H} NMR and HRMS is critical to confirm structural integrity.

Q. How can researchers validate the purity and identity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H^{1}\text{H} NMR to confirm proton environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyridazine aromatic protons at δ 7.3–8.1 ppm) .
  • HRMS for exact mass verification (e.g., calculated [M+H]+^+ within ±0.1 ppm error) .
  • Elemental analysis to validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. What are the critical challenges in achieving regioselective thioether bond formation?

  • Methodological Answer : Competing side reactions (e.g., oxidation to sulfonyl groups or disulfide formation) can occur. Mitigation strategies include:

  • Using inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Employing thiophilic catalysts like NaH or DMF to enhance reaction specificity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DFT/6-31G/B3LYP models calculate molecular electrostatic potential (MESP), HOMO-LUMO gaps, and vibrational spectra (FTIR). For example, a HOMO-LUMO gap <4 eV suggests high reactivity, correlating with antimicrobial or antioxidant activity .
  • Topological polar surface area (TPSA) : A TPSA >80 Å2^2 (as calculated for analogous compounds) indicates poor blood-brain barrier penetration, guiding pharmacological applications .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-response assays : Use standardized protocols (e.g., Mosmann’s MTT assay ) to quantify IC50_{50} values and differentiate between therapeutic and cytotoxic effects.
  • Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with fluorophenyl groups) to identify pharmacophore contributions .

Q. How can multi-step synthetic pathways be optimized for scalability without compromising yield?

  • Methodological Answer :

  • Process intensification : Use one-pot reactions (e.g., sequential substitution and condensation) to reduce purification steps .
  • Catalyst screening : Transition-metal-free conditions (e.g., HATU-mediated amidation) improve atom economy and reduce waste .

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